molecular formula C24H33NO B560545 Abiraterone metabolite 1

Abiraterone metabolite 1

Cat. No.: B560545
M. Wt: 351.5 g/mol
InChI Key: UNJQRCXVHBZVTM-JSIIKIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abiraterone metabolite 1 is a derivative of abiraterone, a potent inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). This enzyme is crucial in the biosynthesis of androgens, which are hormones that play a significant role in the development and progression of prostate cancer. This compound is formed through the metabolic conversion of abiraterone and has been studied for its potential therapeutic effects and pharmacokinetic properties .

Scientific Research Applications

Abiraterone metabolite 1 has been extensively studied for its applications in various fields:

Mechanism of Action

D4A blocks CYP17A1 as well as its parental drug abiraterone, but also inhibits additional enzymes required for dihydrotestosterone synthesis . It also directly blocks the androgen receptor (AR) at a level comparable to enzalutamide, the most potent antagonist used in the clinic at the moment .

Safety and Hazards

Abiraterone and its metabolites are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

Future Directions

New research shows that abiraterone is converted to a metabolite (D4A) that has a wider range of inhibitory activity and might be more clinically effective in the treatment of patients with prostate cancer than abiraterone itself . This suggests a previously unappreciated and biochemically specific method of clinically fine-tuning abiraterone metabolism to optimize therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of abiraterone metabolite 1 typically involves the metabolic conversion of abiraterone. Abiraterone itself is synthesized from steroidal precursors through a series of chemical reactions, including hydroxylation and oxidation . The specific conditions for the synthesis of this compound involve enzymatic reactions mediated by enzymes such as 3β-hydroxysteroid dehydrogenase and 5α-reductase .

Industrial Production Methods

Industrial production of abiraterone and its metabolites involves large-scale chemical synthesis followed by purification processes. The production process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization, chromatography, and spectroscopic analysis are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Abiraterone metabolite 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of abiraterone, each with distinct biological activities. This compound is one of the key products with significant therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Abiraterone metabolite 1 is unique in its ability to inhibit multiple enzymes involved in androgen biosynthesis, including CYP17A1 and 3β-hydroxysteroid dehydrogenase. This multi-targeted approach enhances its therapeutic efficacy compared to other similar compounds .

Properties

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17-19,21-22,26H,5-6,8-12,14H2,1-2H3/t17-,18+,19+,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJQRCXVHBZVTM-JSIIKIRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abiraterone metabolite 1
Reactant of Route 2
Abiraterone metabolite 1
Reactant of Route 3
Abiraterone metabolite 1
Reactant of Route 4
Abiraterone metabolite 1
Reactant of Route 5
Reactant of Route 5
Abiraterone metabolite 1
Reactant of Route 6
Abiraterone metabolite 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.